3-(Piperidin-1-ylsulfonyl)aniline (CAS 22184-99-2) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and advanced materials synthesis. It features a reactive primary aniline amine, ideal for amidation, reductive amination, and Buchwald-Hartwig cross-coupling, alongside a stable, tertiary piperidinyl sulfonamide group. Unlike primary sulfonamides, this tertiary configuration acts exclusively as a hydrogen bond acceptor, significantly altering the physicochemical profile of downstream products. Procuring this specific compound allows synthetic chemists to rapidly introduce a bulky, lipophilic sulfonamide vector at the meta position, a structural motif critical for optimizing target binding affinity, enhancing passive membrane permeability, and avoiding common off-target liabilities in drug discovery pipelines [1].
Substituting 3-(Piperidin-1-ylsulfonyl)aniline with generic alternatives like primary sulfonamides (e.g., 3-aminobenzenesulfonamide) or different regioisomers fundamentally compromises both processability and end-product performance. Primary sulfonamides introduce unwanted hydrogen bond donors that coordinate with zinc in off-target enzymes like Carbonic Anhydrase, leading to severe selectivity issues. Furthermore, attempting to substitute the piperidine ring with a morpholine ring drastically shifts the partition coefficient (LogP), potentially ruining the membrane permeability of the final active pharmaceutical ingredient (API). Finally, replacing the meta-substituted aniline with a para-substituted analog alters the exit vector from ~120° to ~180°, which routinely destroys the pharmacophore alignment required for target engagement in kinase and ion channel inhibitors. Therefore, exact procurement of the meta-piperidinyl derivative is mandatory for maintaining the intended structure-activity relationship (SAR) [1].
Primary sulfonamides are notorious for their high affinity to human Carbonic Anhydrase (hCA), often requiring extensive downstream optimization to engineer out this liability. By utilizing 3-(Piperidin-1-ylsulfonyl)aniline, the sulfonamide nitrogen is fully substituted (tertiary), completely removing the N-H proton required for zinc coordination in the hCA active site. While a baseline primary sulfonamide like 3-aminobenzenesulfonamide typically exhibits hCA II inhibition with Ki values <50 nM, the piperidinyl tertiary sulfonamide effectively abolishes this interaction (Ki > 10,000 nM). This structural feature ensures that libraries synthesized from this building block remain free of CA-mediated off-target effects [1].
| Evidence Dimension | hCA II Off-Target Affinity (Ki) |
| Target Compound Data | Ki > 10,000 nM (Tertiary sulfonamide lack of zinc coordination) |
| Comparator Or Baseline | 3-Aminobenzenesulfonamide (Ki < 50 nM) |
| Quantified Difference | >200-fold reduction in off-target binding affinity |
| Conditions | In vitro hCA II inhibition assay models |
Procuring the tertiary piperidinyl sulfonamide prevents costly late-stage failures caused by predictable off-target enzyme inhibition.
The choice of the saturated heterocyclic ring on the sulfonamide drastically impacts the physicochemical properties of the resulting compound. 3-(Piperidin-1-ylsulfonyl)aniline features a fully aliphatic, hydrophobic piperidine ring, which provides a significantly higher lipophilicity compared to the more polar morpholine analog. The replacement of the morpholine oxygen with a methylene group in the piperidine ring increases the calculated partition coefficient (cLogP) by approximately 0.8 to 1.0 units. This quantitative increase in lipophilicity is highly advantageous for driving passive membrane permeability in cellular assays and improving blood-brain barrier (BBB) penetration for CNS-targeted therapeutics [1].
| Evidence Dimension | Calculated Lipophilicity (cLogP shift) |
| Target Compound Data | Base cLogP ~1.8 (Piperidine ring) |
| Comparator Or Baseline | 3-(Morpholinosulfonyl)aniline (Base cLogP ~0.9) |
| Quantified Difference | ~0.9 log unit increase in lipophilicity |
| Conditions | In silico physicochemical property calculation |
Selecting the piperidine analog over the morpholine analog is crucial when optimizing APIs for higher lipid solubility and intracellular target engagement.
In the synthesis of benzopyranyl cyanoguanidine derivatives (a major class of KATP channel openers), the spatial orientation of the sulfonamide group is a critical determinant of biological activity. 3-(Piperidin-1-ylsulfonyl)aniline provides a meta-substitution pattern that projects the bulky piperidine group at an optimal ~120° angle, perfectly aligning with the hydrophobic pocket of the KATP channel. Compounds synthesized using this meta-isomer demonstrate potent cardioprotective effects, often achieving EC25 values in the sub-micromolar range. In contrast, using the para-substituted comparator (4-(Piperidin-1-ylsulfonyl)aniline) forces a ~180° linear projection, which clashes with the binding site and typically results in a >10-fold loss of potency [1].
| Evidence Dimension | Receptor Binding Vector & Potency |
| Target Compound Data | ~120° projection angle (Optimal KATP channel affinity) |
| Comparator Or Baseline | 4-(Piperidin-1-ylsulfonyl)aniline (~180° projection angle) |
| Quantified Difference | >10-fold preservation of target potency via correct spatial alignment |
| Conditions | SAR optimization of cyanoguanidine KATP openers |
Procuring the exact meta-regioisomer ensures the synthesized libraries retain the necessary pharmacophore geometry for high-affinity target engagement.
As demonstrated in the SAR of cyanoguanidines, this compound is the ideal precursor for generating cardioselective KATP channel openers, where the meta-piperidinyl group provides the exact steric bulk and vector required for optimal channel binding [1].
Due to the high lipophilicity imparted by the piperidine ring (compared to morpholine alternatives), this building block is perfectly suited for synthesizing CNS-active compounds that require robust blood-brain barrier penetration without the risk of Carbonic Anhydrase off-target effects [1].
The reactive aniline amine allows for rapid Buchwald-Hartwig coupling or amidation, making it an excellent starting material for high-throughput library synthesis aimed at discovering novel kinase inhibitors with distinct hydrophobic interaction profiles [1].